tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” are Gram-positive and Gram-negative bacterial strains . These include Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It is known that the compound exhibits antibacterial activity against the aforementioned bacterial strains . This suggests that it likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
Result of Action
The result of the action of “this compound” is the inhibition of bacterial growth, as evidenced by its in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic and signaling pathways, leading to changes in cellular function. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function. This binding often involves interactions with the active sites or allosteric sites of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular function. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
tert-Butyl Protection:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate include:
tert-Butyl 4-(4-Fluoro-2-nitrophenyl)piperazine-1-carboxylate: Similar structure but with the fluorine atom in a different position.
tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate: Contains a bromine atom instead of a fluorine atom.
tert-Butyl 4-(2-Ethoxy-2-oxoethyl)piperazine-1-carboxylate: Different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSKKBORQCEFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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